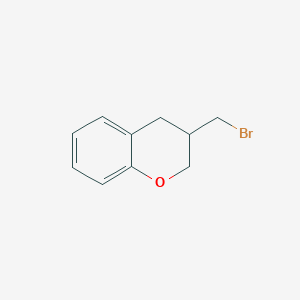

3-(bromomethyl)-3,4-dihydro-2H-1-benzopyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Bromomethyl)-3,4-dihydro-2H-chromene is an organic compound that belongs to the class of chromenes Chromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of a bromomethyl group attached to the third carbon of the chromene ring

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , a widely-used method for forming carbon-carbon bonds. This suggests that the compound might interact with palladium catalysts and other organic groups in these reactions .

Mode of Action

This is followed by transmetalation, where the compound is transferred from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions, it may play a role in various synthetic pathways for creating complex organic compounds .

Result of Action

As a potential reagent in suzuki–miyaura coupling reactions, it could contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds .

Action Environment

The success of suzuki–miyaura coupling reactions, in which this compound might be used, is known to depend on mild and functional group tolerant reaction conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-3,4-dihydro-2H-1-benzopyran typically involves the bromination of 3-methyl-3,4-dihydro-2H-chromene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Bromomethyl)-3,4-dihydro-2H-chromene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of various derivatives.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Formation of azides, thiols, or amines.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Synthesis

3-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bromomethyl group allows for further functionalization, making it a versatile building block for creating complex organic molecules with potential therapeutic effects. Research indicates that derivatives of this compound exhibit biological activities that may be beneficial in treating neurological disorders and other medical conditions .

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound showed significant anticancer properties. The compounds were tested against various cancer cell lines and exhibited selective cytotoxicity .

Agrochemicals

Crop Protection

The compound is utilized in the formulation of agrochemicals to enhance the efficacy of crop protection products. Its ability to interact with specific biological pathways makes it valuable in developing pesticides and herbicides that are more effective against pests while being environmentally sustainable .

Material Science

Polymer Development

Research has explored the use of this compound in material science for developing new polymers. Its unique structure contributes to improved properties in polymeric materials, which can be used in various industrial applications .

Biological Research

Fluorescent Probes

This compound is also employed in the design of fluorescent probes, which are essential for imaging techniques in biological and chemical analyses. These probes aid researchers in studying cellular mechanisms and pathways by allowing for real-time visualization of biological processes .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing pharmaceuticals with therapeutic effects | Anticancer agents |

| Agrochemicals | Enhances efficacy of crop protection products | Pesticides and herbicides |

| Material Science | Development of polymers with improved properties | Industrial applications |

| Biological Research | Design of fluorescent probes for imaging techniques | Cellular mechanism studies |

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-3,4-dihydro-2H-chromene: Lacks the bromomethyl group, making it less reactive towards nucleophiles.

3-(Chloromethyl)-3,4-dihydro-2H-chromene: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

3-(Hydroxymethyl)-3,4-dihydro-2H-chromene: Contains a hydroxymethyl group, making it more hydrophilic and reactive towards different types of chemical reactions.

Uniqueness

3-(Bromomethyl)-3,4-dihydro-2H-chromene is unique due to the presence of the bromomethyl group, which imparts high reactivity towards nucleophiles

Activité Biologique

3-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran is a compound belonging to the benzopyran family, which has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrO. The compound features a bromomethyl group attached to a dihydrobenzopyran core, which contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further investigation in medicinal chemistry. The compound has shown effectiveness against various microbial strains, as summarized in the following table:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Bacillus cereus | 8 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These findings suggest that the bromomethyl group may enhance the compound's interaction with bacterial cell membranes or specific targets within microbial cells .

Anticancer Potential

In studies evaluating the anticancer properties of benzopyran derivatives, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that benzopyran derivatives induced cell cycle arrest in the G2/M phase and exhibited IC50 values lower than reference compounds such as quercetin .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Electrophilic Reactions : The bromomethyl group acts as an electrophile, enabling nucleophilic substitution reactions with biological molecules.

- Interaction with Receptors : Preliminary studies suggest that this compound may interact with serotonin receptors (5-HT1A and 5-HT2A), influencing neurotransmitter activity and potentially exhibiting anxiolytic effects .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzopyran derivatives, including this compound. The compound was tested against a panel of bacteria and fungi. Results indicated that it exhibited notable antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of related compounds. Researchers synthesized various derivatives and assessed their cytotoxicity against human cancer cell lines. The results showed that certain modifications to the benzopyran structure enhanced anticancer activity significantly, suggesting that similar modifications could be explored for this compound .

Propriétés

IUPAC Name |

3-(bromomethyl)-3,4-dihydro-2H-chromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIMSLNSKYVNAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.